Researchers and procurement managers require assay-validated tool compounds with documented selectivity, not untested analogs. Ethyl homovanillate is a defined monoamine oxidase A (MAOA) inhibitor (IC50 = 8.1 μM) with demonstrated behavioral efficacy in rodent models.
- **Primary application**: In vitro enzyme inhibition & in vivo behavioral pharmacology (Alzheimer's research).
- **Differentiation**: Active in ABTS•+ scavenging; inactive as baseline/control for lipid uptake & CLDN1 assays (C2 chain).
- **Supply**: Defined purity, intermediate lipophilicity for membrane studies.
Molecular FormulaC11H14O4
Molecular Weight210.23 g/mol
CAS No.60563-13-5
Cat. No.B1330015
⚠ Attention: For research use only. Not for human or veterinary use.
Ethyl homovanillate (ethyl 2-(4-hydroxy-3-methoxyphenyl)acetate, CAS 60563-13-5) is a synthetic homovanillic acid ester . Structurally, it is an analog of the natural phenylpropanoid eugenol . The compound functions primarily as a monoamine oxidase A (MAOA) inhibitor with a reported IC50 value of 8.1 μM and has demonstrated behavioral effects in rodent models . It is also a member of the broader vanillic/homovanillic acid ester class, which has been systematically investigated for antioxidant capacity, lipid uptake modulation, and skin barrier effects [1][2].
•MAOA pathway inhibition study fit
•Neurochemical behavioral pharmacology context
•SAR baseline for vanillic acid esters
[1] Tai A, Sawano T, Yazama F, Ito H. Antioxidative properties of vanillic acid esters in multiple antioxidant assays. Biosci Biotechnol Biochem. 2012;76(2):314-318. doi:10.1271/bbb.110700. View Source
[2] Cervantes Recalde MF, et al. Role of homovanillic acid esters in the regulation of skin inflammatory pathways and their effect on tight junction protein expression. Front Pharmacol. 2025;16:1629941. doi:10.3389/fphar.2025.1629941. View Source
Ethyl Homovanillate Substitution Risks
The homovanillic and vanillic acid ester class exhibits pronounced structure-activity divergence across multiple biological endpoints. Alkyl chain length and branching configuration critically dictate functional outcomes. For instance, in antioxidant assays, ethyl vanillate (C2 ester) demonstrates activity only in ABTS•+ scavenging, whereas the parent acid vanillic acid (C0) quenches DPPH, galvinoxyl, and ABTS•+ radicals [1]. In lipid uptake modulation, a branched fatty acid side chain is the dominant structural motif for intestinal fatty acid uptake inhibition, independent of chain length [2]. For tight junction protein (CLDN1) upregulation in keratinocytes, only esters with 5 or 6 carbon aliphatic tails induce expression, while shorter-chain homologs (including ethyl homovanillate's 2-carbon tail) do not [3]. Consequently, procurement decisions based solely on in-class or cost-equivalent alternatives without explicit, endpoint-matched comparative data risk selecting a compound with substantially different, or even null, activity in the intended assay system.
Endpoint selectivity
Antioxidant profile is endpoint-dependent; ethyl esters selectively quench ABTS•+ but may be inactive in other radical assays.
Structural motif requirement
Fatty acid uptake inhibition requires a branched side chain absent in linear ethyl esters, potentially yielding null activity in metabolic studies.
Tail length specificity
CLDN1 upregulation in keratinocytes requires C5–C6 tails; the C2 ethyl tail of ethyl homovanillate does not induce this response.
[1] Tai A, Sawano T, Yazama F, Ito H. Antioxidative properties of vanillic acid esters in multiple antioxidant assays. Biosci Biotechnol Biochem. 2012;76(2):314-318. doi:10.1271/bbb.110700. View Source
[2] Lieder B, et al. Biological Evaluation of Natural and Synthesized Homovanillic Acid Esters as Inhibitors of Intestinal Fatty Acid Uptake in Differentiated Caco-2 Cells. Molecules. 2019;24(20):3693. doi:10.3390/molecules24203693. View Source
[3] Cervantes Recalde MF, et al. Role of homovanillic acid esters in the regulation of skin inflammatory pathways and their effect on tight junction protein expression. Front Pharmacol. 2025;16:1629941. doi:10.3389/fphar.2025.1629941. View Source
Ethyl Homovanillate Evidence Guide
MAOA Inhibition vs. Reference Inhibitors
Ethyl homovanillate inhibits monoamine oxidase A (MAOA) with an IC50 value of 8.1 μM . While this potency is modest compared to clinical MAO inhibitors, it represents a defined baseline for this specific ester scaffold. In ICR mice subjected to the forced swim test, administration of ethyl homovanillate significantly improved test scores, indicating an antidepressant-like behavioral effect in vivo . No head-to-head comparison data against other homovanillic acid esters for MAOA inhibition were identified in the accessible literature; the compound's defined IC50 provides a quantitative benchmark for selection among structurally related esters lacking such characterization.
In a systematic evaluation of vanillic acid esters, the ethyl ester (ethyl vanillate, an immediate structural analog differing by the absence of the alpha-methylene group in homovanillate) demonstrated ABTS•+ scavenging activity superior to the reference antioxidant Trolox [1]. Specifically, ethyl vanillate showed stronger activity than Trolox in the ABTS cation radical-scavenging assay, while exhibiting no activity against DPPH or galvinoxyl radicals [1]. In contrast, the parent acid vanillic acid quenched all three radical species [1]. This selective radical-scavenging profile differentiates the ethyl ester from both Trolox and the free acid, and provides class-level inference for ethyl homovanillate's likely behavior in ABTS-based assays.
[1] Tai A, Sawano T, Yazama F, Ito H. Antioxidative properties of vanillic acid esters in multiple antioxidant assays. Biosci Biotechnol Biochem. 2012;76(2):314-318. doi:10.1271/bbb.110700. View Source
Fatty Acid Uptake Inhibition: Branched Esters vs. Capsiate
A screen of 24 homovanillic acid ester structural analogs for inhibition of intestinal fatty acid uptake in differentiated Caco-2 cells revealed that a branched fatty acid side chain—independent of chain length—is the most critical structural motif for activity [1]. The lead compound, 1-methylpentyl-2-(4-hydroxy-3-methoxy-phenyl)acetate, achieved a maximum inhibition of −47% at 100 μM, whereas the naturally occurring linear ester capsiate produced no change in fatty acid uptake at the same concentration [1]. Ethyl homovanillate, possessing a simple linear ethyl side chain, lacks this branching motif. Consequently, it is predicted to exhibit negligible to minimal fatty acid uptake inhibition relative to branched-chain homologs, a critical differentiator for metabolic studies.
Fatty Acid UptakeClass-level
Linear C2 ester predicted minimal activity
Branched motif required for inhibition
Class-level inference from Caco-2 assay
MetabolismLipid TransportObesity Research
Evidence Dimension
Inhibition of fatty acid uptake in Caco-2 enterocytes
Target Compound Data
Predicted minimal activity (linear ethyl side chain)
Comparator Or Baseline
1-methylpentyl ester (branched): −47% inhibition at 100 μM; Capsiate (linear): no change
Quantified Difference
Branched motif essential; linear esters show no/weak activity
Conditions
Bodipy-C12 fatty acid uptake assay in differentiated Caco-2 cells
Why This Matters
This structure-activity relationship excludes linear esters like ethyl homovanillate from fatty acid uptake inhibition studies, guiding appropriate compound selection for metabolic targets.
MetabolismLipid TransportObesity Research
[1] Lieder B, et al. Biological Evaluation of Natural and Synthesized Homovanillic Acid Esters as Inhibitors of Intestinal Fatty Acid Uptake in Differentiated Caco-2 Cells. Molecules. 2019;24(20):3693. doi:10.3390/molecules24203693. View Source
CLDN1 Upregulation: Tail Length Specificity
In TNFα-stimulated basal keratinocytes, homovanillic acid esters require a specific aliphatic tail length of 5 or 6 carbon atoms to induce claudin-1 (CLDN1) upregulation and subsequent keratinocyte differentiation [1]. Esters with shorter tails, including the C2 ethyl tail of ethyl homovanillate, fail to induce CLDN1 expression [1]. Compounds with the optimal C5–C6 tail length achieved a maximum fold change of 2.05 ± 0.22 against control, an effect that occurred independently of TRPV1 activation, thereby avoiding the pain response associated with capsaicin [1]. This defines a clear structure-based exclusion: ethyl homovanillate should not be selected for skin barrier or tight junction modulation studies.
CLDN1 UpregulationClass-level
C2 tail inactive; C5–C6 active
Tail length determines tight junction effect
Class-level keratinocyte evidence
DermatologyTight JunctionInflammation
Evidence Dimension
CLDN1 protein upregulation in TNFα-treated keratinocytes
Target Compound Data
Inactive (C2 ethyl tail)
Comparator Or Baseline
C5–C6 tail esters: max fold change 2.05 ± 0.22 vs. control
Prevents procurement of ethyl homovanillate for dermatological tight junction applications where longer-tail esters are required for activity.
DermatologyTight JunctionInflammation
[1] Cervantes Recalde MF, et al. Role of homovanillic acid esters in the regulation of skin inflammatory pathways and their effect on tight junction protein expression. Front Pharmacol. 2025;16:1629941. doi:10.3389/fphar.2025.1629941. View Source
Homovanillyl vs. Tyrosyl Antioxidants in Lipophilic Systems
In a comparative study of alkyl homovanillyl and tyrosyl ethers, the homovanillyl series demonstrated consistently higher antioxidant activity than the tyrosyl series across all assay methods evaluated, including Rancimat, FRAP, ABTS, and ORAC assays [1]. Notably, homovanillyl alkyl ethers and homovanillic alcohol exhibited the best reducing power and radical scavenging activity among all compounds tested, with activity reported as similar to or slightly higher than that of hydroxytyrosol, a potent ortho-diphenolic antioxidant [1]. However, in lipophilic food matrix Rancimat testing, both synthetic series were less effective than the industry standards BHT and α-tocopherol [1]. This provides class-level context: ethyl homovanillate, as a member of the homovanillyl scaffold class, may offer favorable reducing power relative to tyrosol-derived alternatives but should not be considered a replacement for BHT or α-tocopherol in lipophilic preservation applications.
Homovanillyl vs TyrosylClass-level
Homovanillyl series > Tyrosyl series; ≈Hydroxytyrosol
Scaffold-level antioxidant ranking
Less effective than BHT in lipophilic matrix
Food ChemistryLipid PeroxidationORAC
Evidence Dimension
Antioxidant activity across multiple assays (FRAP, ABTS, ORAC, Rancimat)
Target Compound Data
Not directly measured; inferred from homovanillyl series
Comparator Or Baseline
Tyrosyl series (lower activity); BHT/α-tocopherol (superior in Rancimat); Hydroxytyrosol (comparable to homovanillyl ethers)
Quantified Difference
Homovanillyl series > Tyrosyl series in all assays; Homovanillyl ethers ≈ Hydroxytyrosol; BHT/α-tocopherol > both in lipophilic matrix
Conditions
FRAP, ABTS, ORAC assays (hydrophilic); Rancimat test (lipophilic food matrix)
Why This Matters
Defines the relative antioxidant positioning of the homovanillyl scaffold class, enabling informed selection versus tyrosol-based compounds and industry antioxidants.
Food ChemistryLipid PeroxidationORAC
[1] Madrona A, et al. Preparation and antioxidant activity of tyrosyl and homovanillyl ethers. Food Chem. 2011;129(3):1169-1178. doi:10.1016/j.foodchem.2011.05.098. View Source
Oxidative Hemolysis Inhibition by Lipophilicity
In the oxidative hemolysis inhibition assay (OxHLIA) using physiologically relevant peroxyl radicals, vanillic acid esters (including methyl, ethyl, and butyl vanillates) and vanillic acid exerted significantly stronger protective effects than Trolox [1]. The antioxidative activity in this biomembrane protection model was strongly correlated with lipophilicity: increasing alkyl chain length enhanced the protective effect against free radical-induced erythrocyte membrane damage [1]. As an ethyl ester, ethyl homovanillate occupies an intermediate lipophilicity position, predicted to provide enhanced membrane protection relative to the free acid but less than longer-chain butyl esters.
Activity strongly correlated with lipophilicity; all esters > Trolox
Conditions
Oxidative hemolysis inhibition assay (OxHLIA) with peroxyl radicals
Why This Matters
This lipophilicity-activity relationship guides selection among homologs for biomembrane antioxidant studies, with ethyl esters offering a balanced hydrophobicity profile.
[1] Tai A, Sawano T, Yazama F, Ito H. Antioxidative properties of vanillic acid esters in multiple antioxidant assays. Biosci Biotechnol Biochem. 2012;76(2):314-318. doi:10.1271/bbb.110700. View Source
Ethyl Homovanillate Application Scenarios
MAOA Inhibition in Neurochemistry
Ethyl homovanillate is directly applicable as a defined MAOA inhibitor tool compound with a reported IC50 of 8.1 μM . It is suitable for in vitro enzyme inhibition assays and in vivo behavioral pharmacology studies, as evidenced by its significant improvement of forced swim test scores in ICR mice . This compound provides a reproducible benchmark for investigating MAOA-mediated pathways in neurological disease models, including Alzheimer's disease research .
ABTS Radical Scavenging Screening
Based on class-level evidence from the closely related ethyl vanillate, ethyl homovanillate is expected to exhibit selective radical-scavenging activity in ABTS•+ assays, where vanillic acid esters outperform Trolox [1]. It is appropriate for inclusion in antioxidant screening panels where differential activity across radical species (ABTS active, DPPH/galvinoxyl inactive) is a desired selectivity parameter [1].
Lipophilicity-Driven Membrane Protection
Ethyl homovanillate's ethyl ester moiety confers intermediate lipophilicity, a property strongly correlated with enhanced protection against peroxyl radical-induced erythrocyte membrane damage in OxHLIA models [1]. It is well-suited for studies investigating the relationship between hydrophobicity and biomembrane antioxidant efficacy, occupying a mid-range position between the free acid and longer-chain butyl esters [1].
SAR Reference Compound
As a simple linear C2 ester, ethyl homovanillate serves as a critical baseline or negative control in comparative SAR investigations of homovanillic acid esters. In fatty acid uptake assays, its lack of the essential branched side chain predicts minimal activity [2]. In keratinocyte CLDN1 upregulation studies, its short C2 tail renders it inactive relative to C5–C6 tail esters [3]. This defined inactivity profile makes it a valuable reference for validating structure-dependent biological effects within the ester class.
Application
Selection Property
Validation Focus
MAOA pathway inhibition studies
Reported MAOA inhibition benchmark
Neurochemical model-response validation
ABTS•+ radical scavenging screening
Selective ABTS activity profile
Assay-specific antioxidant screening context
Biomembrane antioxidant studies
Intermediate ethyl ester lipophilicity
Lipophilicity-membrane protection review
SAR baseline for ester series
Linear C2 ester reference inactivity
Endpoint-matched activity validation
[1] Tai A, Sawano T, Yazama F, Ito H. Antioxidative properties of vanillic acid esters in multiple antioxidant assays. Biosci Biotechnol Biochem. 2012;76(2):314-318. doi:10.1271/bbb.110700. View Source
[2] Lieder B, et al. Biological Evaluation of Natural and Synthesized Homovanillic Acid Esters as Inhibitors of Intestinal Fatty Acid Uptake in Differentiated Caco-2 Cells. Molecules. 2019;24(20):3693. doi:10.3390/molecules24203693. View Source
[3] Cervantes Recalde MF, et al. Role of homovanillic acid esters in the regulation of skin inflammatory pathways and their effect on tight junction protein expression. Front Pharmacol. 2025;16:1629941. doi:10.3389/fphar.2025.1629941. View Source
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